molecular formula C10H13BrClNO4S2 B565716 3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide CAS No. 1174304-97-2

3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide

Cat. No.: B565716
CAS No.: 1174304-97-2
M. Wt: 390.691
InChI Key: HQCMFGKNJJPGIA-UHFFFAOYSA-N
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Description

3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide is a synthetic compound belonging to the thiophene family Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as lithium bromide and ceric ammonium nitrate in solvents like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. The bromine and chlorine atoms may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the sulfonamide group, makes it a versatile compound for various applications in medicinal and material sciences.

Properties

IUPAC Name

3-(2-bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrClNO4S2/c1-17-4-2-3-13-19(15,16)10-7(8(14)6-11)5-9(12)18-10/h5,13H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCMFGKNJJPGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)C1=C(C=C(S1)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700727
Record name 3-(Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174304-97-2
Record name 3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174304-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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